molecular formula C17H17ClN2O5S B2665420 N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide CAS No. 1013284-00-8

N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide

Cat. No.: B2665420
CAS No.: 1013284-00-8
M. Wt: 396.84
InChI Key: JVEJRVSNDAMMRJ-UHFFFAOYSA-N
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Description

N’-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide is a complex organic compound characterized by its unique chemical structure. This compound features a combination of a chlorophenyl group, a sulfonyl group, and a dimethoxybenzohydrazide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzaldehyde with sulfonyl chloride to form an intermediate, which is then reacted with 3,5-dimethoxybenzohydrazide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler hydrazides.

Scientific Research Applications

N’-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor for industrial chemicals

Mechanism of Action

The mechanism by which N’-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl hydrazides and chlorophenyl derivatives, such as:

  • 1-[(E)-2-(4-chlorophenyl)ethenyl]-4-nitrobenzene
  • 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-pyridinylpiperazine

Uniqueness

What sets N’-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-24-15-9-13(10-16(11-15)25-2)17(21)19-20-26(22,23)8-7-12-3-5-14(18)6-4-12/h3-11,20H,1-2H3,(H,19,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEJRVSNDAMMRJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNS(=O)(=O)C=CC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C(=O)NNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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